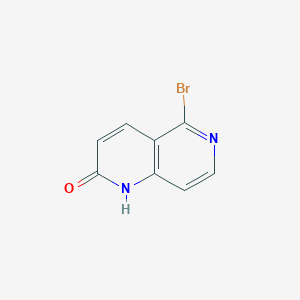

5-Bromo-1,6-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOWEWFBGYLXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,6-Naphthyridinone Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their rigid framework is capable of presenting substituents in a well-defined three-dimensional arrangement, making them ideal scaffolds for interacting with a variety of biological targets.[1][2] Among the various naphthyridine isomers, the 1,6-naphthyridin-2(1H)-one core is of particular significance. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, from cancer to cardiovascular disorders.[1][3]

Notably, the saturation level of the pyridinone ring plays a crucial role in directing the biological activity; derivatives with a C3-C4 double bond are predominantly associated with antitumor properties, exemplified by the FDA-approved kinase inhibitor Ripretinib.[1][3] In contrast, their saturated counterparts are more commonly linked to cardiovascular applications.[1]

This guide focuses on 5-Bromo-1,6-naphthyridin-2(1H)-one , a key intermediate in the synthesis of diverse libraries of bioactive compounds. The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. Its presence dramatically enhances the chemical reactivity of the scaffold, providing a strategic site for introducing molecular diversity through modern cross-coupling reactions.[4] Understanding the chemical properties, reactivity, and synthetic utility of this molecule is therefore paramount for researchers aiming to leverage the therapeutic potential of the 1,6-naphthyridinone scaffold.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values provide the foundational data necessary for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 105276-96-8 | [4] |

| Molecular Formula | C₈H₅BrN₂O | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported; expected to be >200 °C | - |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | [5] |

| H-Bond Donor Count | 1 | [6] |

| H-Bond Acceptor Count | 2 | [6] |

Synthesis of the 1,6-Naphthyridin-2(1H)-one Core

The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold can be broadly categorized into two main strategies: construction from a pre-formed pyridine ring or from a pre-formed pyridone ring.[2] A common and effective method involves the cyclization of a functionalized pyridine precursor. The following protocol outlines a representative synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which can be adapted for the synthesis of the 5-bromo derivative. This multi-step sequence involves the initial formation of a substituted pyridine, followed by reduction, oxidation, and final cyclization.[5]

Representative Synthetic Workflow

Caption: General synthetic pathway to the 1,6-naphthyridin-2(1H)-one scaffold.

Detailed Experimental Protocol (Representative)

Rationale: This protocol employs a sequence of reliable and well-documented reactions. The initial SNAr reaction builds the core amino-pyridine structure. Subsequent reduction and selective oxidation provide the necessary aldehyde functionality for the key cyclization step. The final ring closure is achieved via a Horner-Wadsworth-Emmons reaction, which is a robust method for forming the α,β-unsaturated lactam system of the naphthyridinone.[5]

Step 1: Synthesis of the Amino-pyridine Intermediate

-

To a sealed tube, add the starting chloro-substituted pyridine (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate, 1.0 eq) and the desired aniline (1.0 eq) in 1,4-dioxane.

-

Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and neutralize with 1 N NaOH solution.

-

Dilute with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., Hexanes:EtOAc gradient) to yield the amino-pyridine intermediate.[5]

Step 2: Reduction to the Primary Alcohol

-

Dissolve the amino-pyridine intermediate (1.0 eq) in ethanol at room temperature.

-

Add sodium borohydride (NaBH₄, 10.0 eq) portion-wise, controlling any effervescence.

-

Stir at room temperature for 2-4 hours until the reaction is complete.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate, redissolve in ethyl acetate, and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography to afford the corresponding alcohol.[5]

Step 3: Oxidation to the Aldehyde

-

Dissolve the alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add activated manganese dioxide (MnO₂, 5.0 eq by mass) and stir vigorously at room temperature.

-

Monitor the reaction for 2-6 hours. Upon completion, filter the mixture through Celite.

-

Concentrate the filtrate to yield the crude aldehyde, which is often used directly in the next step.[5]

Step 4: Cyclization to the 1,6-Naphthyridin-2(1H)-one

-

In a sealed tube, dissolve the crude aldehyde from the previous step in dry ethanol.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and triethyl phosphonoacetate (1.5 eq).

-

Heat the mixture to 100 °C for 12 hours.

-

Cool to room temperature and remove the solvent under vacuum.

-

Dilute the residue with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography to obtain the 1,6-naphthyridin-2(1H)-one.[5]

Spectroscopic Characterization: A Predictive Analysis

| Technique | Expected Features |

| ¹H NMR | - N-H Proton: A broad singlet around 10-12 ppm. - Aromatic Protons: Signals in the 7.0-9.0 ppm range. The proton at C4 will likely be a doublet coupled to the C3 proton. The proton at C8 will be deshielded by the adjacent nitrogen. The protons at C3 and C7 will also show characteristic splitting patterns. |

| ¹³C NMR | - Carbonyl Carbon (C2): A signal in the range of 160-170 ppm. - Aromatic Carbons: Multiple signals between 110-155 ppm. The carbon bearing the bromine (C5) will be shifted to ~115-125 ppm. Carbons adjacent to nitrogen atoms (C7, C8a) will be downfield. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C=C and C=N Stretches: Multiple bands in the 1500-1620 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for the presence of a single bromine atom. |

Reactivity and Key Synthetic Transformations

The true value of this compound in drug discovery lies in the reactivity of the C5-bromo group. This site serves as an anchor point for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the rapid generation of compound libraries.[4][7]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

Caption: Key cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Causality: This reaction is a robust method for creating C(sp²)-C(sp²) bonds. The choice of a palladium(0) catalyst, often generated in situ, is critical for the oxidative addition step into the C-Br bond. A weak base like K₂CO₃ is sufficient to activate the boronic acid via formation of a boronate complex, which then participates in transmetalation. A mixed solvent system like Toluene/water facilitates the dissolution of both organic and inorganic reagents.[4]

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Add a degassed solvent mixture of Toluene and water (e.g., 3:1 ratio).

-

Heat the reaction to 80-100 °C and stir for 12 hours or until completion.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality: This reaction forms a C-N bond, crucial for introducing amine functionalities. It requires a palladium catalyst paired with a specialized bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). This ligand facilitates both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a potent nucleophile for the catalytic cycle.

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 90-110 °C and stir until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by column chromatography.

Potential Applications in Drug Discovery

The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[8] this compound is a critical starting material for accessing novel analogs with potential therapeutic applications, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The 1,6-naphthyridinone scaffold is an excellent mimic of this interaction. The C5 position, functionalized via the bromo-intermediate, can be used to install substituents that target specific pockets in the ATP-binding site, thereby conferring potency and selectivity.[8]

-

CNS Agents: The rigid naphthyridine structure is present in compounds targeting central nervous system receptors.[4]

-

Antiviral and Antibacterial Agents: The diverse functionalities that can be introduced onto the scaffold allow for the exploration of its potential as an antimicrobial agent.[9]

Role as a Core Building Block

Caption: Workflow for drug discovery using the 5-bromo-1,6-naphthyridinone intermediate.

Conclusion

This compound is a high-value chemical intermediate whose properties are central to the development of novel therapeutics based on the 1,6-naphthyridinone scaffold. While detailed experimental data on the parent molecule is sparse, its synthetic accessibility and, more importantly, the predictable reactivity of its C5-bromo substituent make it an invaluable tool for medicinal chemists. The strategic application of modern palladium-catalyzed cross-coupling reactions allows this single intermediate to be a gateway to vast chemical diversity, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of new and potent drug candidates.

References

-

Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

-

Buonfiglio, R. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6193. [Link]

-

Dembitsky, V. M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Buonfiglio, R. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Chen, Y-L. et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

-

PubChem (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. PubChem. [Link]

-

Ege, M. et al. (1993). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Buonfiglio, R. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

-

Bernardelli, P. et al. (2004). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

-

Chieffi, A. (2021). Palladium-Catalyzed Reactions. MDPI. [Link]

-

Chemical Register (n.d.). 5-BROMO-1,6-NAPHTHYRIDINE (CAS No. 68336-81-2) Suppliers. Chemical Register. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Bromo-2,7-naphthyridin-1(2H)-one|Pharmaceutical Research Intermediate [benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. 5-BROMO-1,6-NAPHTHYRIDINE (CAS No. 68336-81-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Bromo-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Naphthyridinone Scaffold

The 1,6-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry.[1][2] These bicyclic structures, comprised of two fused pyridine rings, are considered "privileged structures" due to their ability to interact with a wide array of biological targets.[3] The strategic placement of substituents on this core can modulate its physicochemical properties and biological activity, making it a versatile starting point for drug discovery programs. This guide focuses specifically on 5-Bromo-1,6-naphthyridin-2(1H)-one , a key intermediate whose bromine atom serves as a versatile synthetic handle for further molecular elaboration.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 105276-96-8[4]

-

Molecular Formula: C₈H₅BrN₂O

-

Molecular Weight: 225.04 g/mol

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Canonical SMILES | C1=CC(=O)NC2=C1C=CN=C2Br |

| InChI Key | InChIKey=YQGZYIGJCJSKTP-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of substituted 1,6-naphthyridin-2(1H)-ones can be approached through various strategies, often involving the construction of one of the pyridine rings onto a pre-existing pyridone or pyridine moiety. The presence of the bromine atom at the 5-position necessitates a carefully planned synthetic route.

General Synthetic Strategy: Ring Annulation

A common approach to constructing the 1,6-naphthyridinone core involves the cyclization of a substituted aminopyridine precursor. The specific starting materials and reaction conditions will dictate the final substitution pattern. For this compound, a plausible synthetic route would involve a multi-step sequence starting from a suitably substituted pyridine derivative.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The bromine atom at the 5-position is the most significant feature of this molecule from a synthetic chemistry perspective. Its presence opens up a vast landscape of potential chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This is a cornerstone of modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce alkenyl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of amino functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.

Illustrative Cross-Coupling Workflow

Caption: Utility of this compound in generating diverse analogs.

Applications in Drug Discovery and Development

The 1,6-naphthyridin-2(1H)-one scaffold is a component of several biologically active molecules.[3] Derivatives have shown a range of activities, including as kinase inhibitors and anticancer agents.[3][5] The 5-bromo derivative is a crucial building block for accessing novel chemical space around this privileged core.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The 1,6-naphthyridin-2(1H)-one scaffold can serve this purpose. By using this compound as a starting material, medicinal chemists can systematically explore the SAR of the 5-position to optimize potency, selectivity, and pharmacokinetic properties. For example, Ripretinib (CAS 1442472-39-0), an approved kinase inhibitor for gastrointestinal stromal tumors, features a related 1,6-naphthyridin-2(1H)-one core.[3]

Anticancer and Antimicrobial Agents

The naphthyridine class of compounds has been investigated for both anticancer and antimicrobial activities.[6][7] The ability to introduce a wide variety of functional groups at the 5-position allows for the fine-tuning of the molecule's properties to enhance its activity against cancer cell lines or microbial pathogens.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

-

Reagent Preparation:

-

In a clean, dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, DMF).

-

-

Reaction Execution:

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,6-naphthyridin-2(1H)-one.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic bromine atom provides a reactive handle for the synthesis of diverse libraries of compounds based on the privileged 1,6-naphthyridin-2(1H)-one scaffold. A thorough understanding of its synthesis, reactivity, and applications can empower researchers to design and create novel molecules with the potential for significant therapeutic impact.

References

-

Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6186. Available at: [Link]

-

Bouissane, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]

-

Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

-

Ashraf, A., et al. (2020). Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[1][8]naphthyridines. RSC Advances, 10(9), 5185-5194. Available at: [Link]

-

ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Nowak, M., & Oprządek, K. (2023). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 24(24), 17498. Available at: [Link]

-

Wang, J., et al. (2016). Efficient synthesis of 1,9-substituted benzo[h][5][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543. Available at: [Link]

-

Chen, C-H., et al. (2014). discovery and SAR study of 1H-imidazo[4,5-h][5][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6825-6837. Available at: [Link]

-

Chemical Register. (n.d.). 5-BROMO-1,6-NAPHTHYRIDINE (CAS No. 68336-81-2) Suppliers. Retrieved from [Link]

-

Bouissane, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]

-

PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. Retrieved from [Link]

-

US EPA. (n.d.). CAS Registry - List Details - SRS. Retrieved from [Link]

-

Chemical Register. (n.d.). This compound (CAS No. 105276-96-8) Suppliers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CAS No. 105276-96-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Bromo-2,7-naphthyridin-1(2H)-one|Pharmaceutical Research Intermediate [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[ c ]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09148C [pubs.rsc.org]

An In-Depth Technical Guide to 5-Bromo-1,6-naphthyridin-2(1H)-one: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-1,6-naphthyridin-2(1H)-one, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, strategic importance, synthetic accessibility, and its versatile applications as a building block in the synthesis of pharmacologically active agents.

Executive Summary: The Strategic Value of the 1,6-Naphthyridinone Core

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1][2] Their rigid conformation and ability to form multiple hydrogen bonds allow them to serve as effective ligands for a variety of biological receptors.[3][4] Among the various isomers, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a cornerstone in the development of targeted therapeutics, particularly in oncology and cardiovascular medicine.[1]

The introduction of a bromine atom at the C5 position of this scaffold yields this compound, a molecule of significant strategic value. The bromine atom is not merely a substituent; it is a versatile chemical handle that unlocks a vast chemical space for derivatization through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.

This document serves as a technical resource, providing insights into the causality behind its use and detailed protocols for its application, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its fundamental properties can be reliably established. Its isomers are well-characterized, providing a strong basis for understanding its behavior.[5]

Molecular Structure and Weight

The core structure consists of a fused pyridine and pyridone ring system, with a bromine atom at the 5-position.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The following table summarizes the key molecular and computed physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | PubChem[5] |

| Molecular Weight | 225.04 g/mol | PubChem[5] |

| Monoisotopic Mass | 223.95853 Da | PubChem[5] |

| CAS Number | 105276-96-8 | ChemicalBook |

| Predicted Boiling Point | 435.5 ± 45.0 °C | ChemicalBook |

| Predicted Density | 1.711 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 10.01 ± 0.20 | ChemicalBook |

Note: Physical properties such as boiling point, density, and pKa are predicted values from chemical databases and should be used as estimates.

Strategic Synthesis

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several established routes, most commonly by constructing the second ring onto a pre-formed pyridine or pyridone precursor.[1] A plausible and logical pathway to this compound is outlined below, based on well-established chemical transformations.

Caption: General synthetic workflow for this compound.

The key is the strategic choice of starting materials and the timing of the bromination step. Bromination can occur either on an early-stage intermediate or on the final naphthyridinone core, depending on the desired regioselectivity and the tolerance of other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The true utility of this compound lies in its role as a versatile intermediate. The C5-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.

Role as a Kinase Inhibitor Scaffold

The 1,6-naphthyridin-2(1H)-one framework is a proven scaffold for kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[1]

-

mTOR Inhibition: Derivatives of this scaffold have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6]

-

c-Met Kinase Inhibition: The 1,6-naphthyridine motif has also been successfully employed to develop inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[2]

-

GIST Treatment: Notably, Ripretinib (Qinlock™), an approved FDA drug for advanced gastrointestinal stromal tumors (GIST), features a complex 1,6-naphthyridin-2(1H)-one core, underscoring the clinical relevance of this scaffold.[1]

Cardiovascular and Anti-Malarial Applications

Beyond oncology, the 1,6-naphthyridin-2(1H)-one structure has been explored for other therapeutic areas:

-

Cardiovascular Agents: Certain derivatives have been investigated as antihypertensives and angiotensin II receptor antagonists.[1]

-

Anti-malarial Activity: Fused tricyclic systems built upon this core, such as the "Torin" family of compounds, have demonstrated potent activity against multiple life-cycle stages of the Plasmodium parasite, making them promising candidates for malaria transmission-blocking drugs.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron species and an organic halide.[8][9] The C5-bromo position of this compound is an excellent electrophilic partner for this transformation.

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-1,6-naphthyridin-2(1H)-one derivative.

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaromatic halides.[10]

-

Base (e.g., K₂CO₃ or Cs₂CO₃): A base is essential to activate the boronic acid for the transmetalation step in the catalytic cycle. Carbonates are effective and generally well-tolerated.[8][9]

-

Solvent System (e.g., Dioxane/Water or DME/Water): A mixture of an organic solvent and water is crucial. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the catalytic cycle.

Caption: Step-by-step workflow for a representative Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reaction Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Reagent Addition: Add the desired arylboronic acid (1.2-1.5 eq.) and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Inerting the System: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-1,6-naphthyridin-2(1H)-one product.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not be an end-product itself, its value as a versatile and strategically functionalized intermediate is immense. The privileged 1,6-naphthyridinone core provides a robust foundation for interacting with key biological targets, while the C5-bromo substituent offers a reliable gateway for synthetic diversification. For research teams aiming to develop novel therapeutics in oncology, cardiovascular disease, and beyond, mastering the chemistry of this scaffold is a significant step toward innovation and success.

References

-

ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

-

Ortega, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]

-

Xie, L., et al. (2016). Efficient synthesis of 1,9-substituted benzo[h][3][11]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. Available at: [Link]

-

Valverde, M. G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

-

Royal Society of Chemistry. (2015). discovery and SAR study of 1H-imidazo[4,5-h][3][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. Retrieved January 23, 2026, from [Link]

-

Stoyanov, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(21), 6433. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

-

The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

-

Alchem Pharmtech. (n.d.). CAS N/A | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 23, 2026, from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. Retrieved January 23, 2026, from [Link]

-

Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. merit.url.edu [merit.url.edu]

- 5. 2-Bromo-1,6-naphthyridin-5(6H)-one | C8H5BrN2O | CID 72213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance and Synthetic Landscape of 5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemistry and Potential Applications of 5-Bromo-1,6-naphthyridin-2(1H)-one.

The 1,6-naphthyridin-2(1H)-one scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive framework for the design of targeted therapeutics. This guide provides an in-depth analysis of the this compound derivative, offering insights into its synthesis, chemical properties, and potential applications in drug discovery. While specific experimental data for this exact bromo-substituted analog is not extensively documented in publicly available literature, this guide will leverage established synthetic methodologies for the parent scaffold and general principles of halogenation to provide a comprehensive technical overview.

The 1,6-Naphthyridin-2(1H)-one Core: A Versatile Pharmacophore

The 1,6-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, is a key component in a variety of natural products and synthetic molecules with diverse pharmacological activities.[3] The 2(1H)-one tautomer, in particular, has garnered significant attention due to its ability to participate in various non-covalent interactions with biological targets.

Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Compounds with a double bond between the C3 and C4 positions are frequently explored as antitumor agents.[2][4]

-

Cardiovascular Drugs: Derivatives with a single bond between C3 and C4 have shown potential in the treatment of cardiovascular diseases.[2][4]

-

Kinase Inhibitors: The scaffold is a key component of several kinase inhibitors, playing a crucial role in the treatment of various cancers.[2]

-

Antiviral and Antibacterial Agents: The nitrogen-containing heterocyclic system is a common feature in compounds with antimicrobial properties.[3]

Strategic Incorporation of Bromine at the C5 Position

The introduction of a bromine atom at the C5 position of the 1,6-naphthyridin-2(1H)-one core is a strategic decision in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties and its interaction with biological targets.

Key Advantages of Bromination:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the electron density of the aromatic system, influencing its reactivity and binding affinity.

-

Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming specific and directional interactions with electron-rich atoms in a protein's binding site, thereby enhancing potency and selectivity.

-

Metabolic Stability: Strategic halogenation can block sites of metabolism, increasing the in vivo half-life of a drug candidate.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of analog libraries.

Synthesis of this compound: A Proposed Synthetic Strategy

One of the most common strategies involves the construction of the second ring onto a pre-existing, appropriately substituted pyridine ring.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Amino-5-bromonicotinaldehyde (Starting Material)

The synthesis of the key starting material, 4-amino-5-bromonicotinaldehyde, can be envisioned through the bromination of a suitable 4-aminonicotinaldehyde precursor. The regioselectivity of the bromination will be crucial and may require optimization of reaction conditions.

Step 2: Condensation and Cyclization to form the 1,6-Naphthyridin-2(1H)-one Ring

The core of the synthesis involves the condensation of the 4-amino-5-bromonicotinaldehyde with an active methylene compound, followed by an intramolecular cyclization. The choice of the active methylene compound will determine the substituents at the C3 and C4 positions of the final product. For the synthesis of the unsubstituted (at C3 and C4) this compound, a reagent like malondialdehyde or a synthetic equivalent would be required.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of 4-amino-5-bromonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the active methylene compound (1.1 eq) and a catalytic amount of a base (e.g., piperidine, sodium ethoxide).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthyridine core, with characteristic chemical shifts and coupling constants. The absence of the aldehyde proton signal from the starting material. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the pyridone ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound, showing the characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp and defined melting point, indicative of a pure compound. |

| Infrared Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridone ring. |

Reactivity and Further Functionalization

The bromine atom at the C5 position of this compound is a key site for further chemical modification, enabling its use as a versatile intermediate in the synthesis of more complex molecules.

Caption: Potential cross-coupling reactions of this compound.

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

-

Heck Coupling: Reaction with alkenes to form carbon-carbon double bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

These reactions provide a powerful toolkit for medicinal chemists to rapidly explore the structure-activity relationships (SAR) around the 5-position of the 1,6-naphthyridin-2(1H)-one scaffold.

Conclusion and Future Perspectives

This compound represents a strategically important, yet underexplored, building block in the vast landscape of medicinal chemistry. While a dedicated and detailed synthesis remains to be published, the established chemistry of the 1,6-naphthyridin-2(1H)-one core provides a clear roadmap for its preparation. The presence of the bromine atom at the C5 position not only offers the potential for enhanced biological activity through favorable interactions with target proteins but also serves as a versatile anchor point for further synthetic diversification.

For researchers and drug development professionals, this compound presents an opportunity to explore novel chemical space and develop new therapeutic agents. Future work should focus on the development and optimization of a robust synthetic route to this compound, followed by a thorough investigation of its biological activity and its utility as a key intermediate in the synthesis of next-generation therapeutics.

References

Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link] [1] ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link] [2] MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link] Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link] [4] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link] [6] MDPI. (2023). Synthesis of Novel Benzo[b][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link] [7] Asian Journal of Chemistry. (2015). One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives from Substituted 2-Aminopyridines, Aldehydes and Malononitrile. [Link] [8] Elmaaty, T. A., et al. (2015). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link] [5] ResearchGate. (1998). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link] [9] DOI. (2020). Synthesis of canthin-4-ones and isocanthin-4-ones via B ring construction. [Link] [10] PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. [Link] Google Patents. (2024). US11896585B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. [11] Science of Synthesis. (2004). Product Class 8: Naphthyridines. [Link] [12] Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link] [13] Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link] [14] RosDok. (2013). Synthesis and Characterization of Benzo-[8]-naphthyridine-4(1H). [Link] [15] Alchem Pharmtech. (n.d.). CAS N/A | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one. [Link] [16] Organic & Biomolecular Chemistry. (2017). discovery and SAR study of 1H-imidazo[4,5-h][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Bromo-1,6-naphthyridin-5(6H)-one | C8H5BrN2O | CID 72213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. tdcommons.org [tdcommons.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 15. alchempharmtech.com [alchempharmtech.com]

- 16. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential therapeutic agent. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately culminating in the failure of an otherwise promising candidate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a data point but a critical piece of the puzzle that informs lead optimization, formulation strategies, and the design of preclinical studies.

This in-depth technical guide focuses on 5-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound representative of a scaffold of significant interest in medicinal chemistry.[1][2] The 1,6-naphthyridin-2(1H)-one core is a privileged structure found in numerous biologically active molecules. The introduction of a bromo substituent at the 5-position further modulates its physicochemical properties, making a thorough understanding of its solubility paramount. This guide provides a predictive analysis of the solubility of this compound based on its molecular structure, followed by a detailed, field-proven experimental protocol for its empirical determination.

Predicting the Solubility of this compound: A Structural Analysis

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[3][4] By dissecting the molecular architecture of this compound, we can infer its behavior in a range of common laboratory solvents.

The key structural features influencing its solubility are:

-

The 1,6-Naphthyridin-2(1H)-one Core: This fused heterocyclic system possesses both polar and nonpolar characteristics. The pyridone tautomer is favored in polar solvents.[5] The presence of nitrogen and oxygen atoms allows for hydrogen bonding, both as a donor (from the N-H group) and as an acceptor (at the carbonyl oxygen and the ring nitrogens). This suggests a degree of solubility in polar protic solvents.

-

The Bromo Substituent: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability. While the carbon-bromine bond has some polarity, the overall contribution of the bromo group is to enhance the lipophilic (nonpolar) character of the aromatic ring to which it is attached. Aromatic halogenation is a common strategy in medicinal chemistry to modulate compound properties.[6] Bromobenzene, for instance, is insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[7][8]

-

Aromatic Rings: The two fused aromatic rings contribute significantly to the molecule's nonpolar surface area, favoring solubility in nonpolar organic solvents.

Based on this analysis, a qualitative prediction of the solubility of this compound in various solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyridone core can engage in hydrogen bonding, but the overall lipophilicity from the fused rings and bromo substituent will limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar functionalities of the molecule. DMSO is a common solvent for initial stock solutions in drug discovery due to its broad solubilizing power. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The aromatic rings and bromo substituent will interact favorably with nonpolar solvents through van der Waals forces. However, the polar pyridone moiety will limit high solubility. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following protocol outlines a robust method for assessing both the kinetic and thermodynamic solubility of this compound. Understanding the distinction between these two parameters is crucial: kinetic solubility is often measured in early-stage discovery from a DMSO stock solution and can lead to supersaturated solutions, while thermodynamic solubility represents the true equilibrium state.[9][10][11]

Materials and Reagents

-

This compound (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge or filtration apparatus (e.g., 96-well filter plates)

-

HPLC system with a UV detector

-

2 mL glass vials with screw caps

Experimental Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or Methanol) to prepare a concentrated stock solution of known concentration (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Tightly cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, a 24-48 hour incubation is recommended.[11]

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully remove the vials from the shaker. Allow the samples to stand undisturbed for a short period to allow the solid to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.

-

Filtration: Use a syringe filter or a 96-well filter plate to separate the solid. Ensure the filter material is compatible with the solvent used.

-

-

-

Analysis by HPLC:

-

Dilute the collected supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Analyze the samples using a validated HPLC method with UV detection at the λmax of this compound.

-

-

Calculation of Solubility:

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration of the saturated solution (the solubility) by multiplying the measured concentration by the dilution factor.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant | Polarity Index | Solubility (µg/mL) | Solubility (mM) |

| Water | 80.1 | 10.2 | Experimental Value | Calculated Value |

| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |

| DMSO | 46.7 | 7.2 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | 0.1 | Experimental Value | Calculated Value |

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has provided a predictive framework based on its chemical structure, suggesting moderate to high solubility in polar aprotic solvents and lower solubility in water and nonpolar solvents. More importantly, a detailed and robust experimental protocol has been outlined to enable researchers to empirically determine the thermodynamic solubility of this compound in a variety of common laboratory solvents. By integrating theoretical predictions with rigorous experimental validation, drug development professionals can make informed decisions to advance promising compounds like this compound through the development pipeline.

References

-

Wikipedia. (2024). Bromobenzene. Retrieved from [Link]

-

Wikipedia. (2024). 2-Pyridone. Retrieved from [Link]

-

Orive, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6489. [Link]

-

Solubility of Things. (n.d.). Bromobenzene. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(4), 634-637. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. [Link]

-

Ghavami, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific reports, 13(1), 17688. [Link]

-

ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

- Baluja, S., & Bhatt, M. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(5-6), 473-480.

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Solar, M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 164. [Link]

-

PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. Retrieved from [Link]

- Khan, M. A. (2017).

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

- Institute of Science, Nagpur. (n.d.).

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]

-

El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 7. Bromobenzene - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. enamine.net [enamine.net]

Unlocking the Therapeutic Potential of 5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide for Preclinical Research

Introduction: The Privileged Scaffold of 1,6-Naphthyridin-2(1H)-one and the Strategic Role of 5-Bromo Substitution

The 1,6-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, which signifies its ability to bind to a diverse range of biological targets.[1][2] This structural motif is a key component in numerous compounds with demonstrated therapeutic potential. A critical determinant of the biological activity of 1,6-naphthyridin-2(1H)-one derivatives is the saturation state of the C3-C4 bond. Compounds possessing a C3-C4 double bond have been predominantly associated with antitumor activities, while those with a single bond at this position are more commonly linked to cardiovascular effects.[2]

This guide focuses on the potential biological activities of a specific derivative, 5-Bromo-1,6-naphthyridin-2(1H)-one, particularly in the context of oncology. The introduction of a bromine atom at the 5-position is a strategic synthetic modification. Bromine, being an electron-withdrawing group, can modulate the electronic properties of the aromatic system, potentially influencing binding affinities with target proteins.[3][4] Furthermore, the bromine atom serves as a versatile synthetic handle, facilitating the generation of diverse chemical libraries through cross-coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies.[5] Given the established correlation between the unsaturated 1,6-naphthyridin-2(1H)-one core and anticancer effects, this guide will explore the prospective utility of this compound as a lead compound for the development of novel cancer therapeutics.

Hypothesized Biological Activity: A Focus on Kinase Inhibition in Oncology

Based on the activities of structurally related analogs, it is hypothesized that this compound will exhibit significant anticancer properties, primarily through the inhibition of key protein kinases implicated in tumor growth, proliferation, and survival. Several members of the 1,6-naphthyridin-2(1H)-one class have demonstrated potent inhibitory activity against various kinases.[6][7][8]

Potential Molecular Targets

Promising molecular targets for this compound within the human kinome include, but are not limited to:

-

Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase often overexpressed in hepatocellular carcinoma (HCC).[8] Its signaling pathway is crucial for tumor cell proliferation and survival.[1]

-

c-Met (Hepatocyte Growth Factor Receptor): Another receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis in various cancers.[6][9]

-

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Its pathway is frequently dysregulated in cancer.[10]

The following sections will detail the experimental workflows to validate the inhibitory activity of this compound against these targets and to characterize its downstream cellular effects.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to comprehensively evaluate the biological activity of this compound. The proposed workflow progresses from initial in vitro enzymatic assays to cell-based functional assays.

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of this compound's potential biological activity.

In Vitro Kinase Inhibition Assay (Example: FGFR4)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human FGFR4 kinase[11]

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[12]

-

ATP[11]

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., BLU-9931)[13]

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.[8]

-

In a multi-well plate, add the kinase, substrate, and test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).[7][12]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[7]

-

Record the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14][15]

Materials:

-

Cancer cell line (e.g., Hep-3B for FGFR4-dependent HCC)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., a known cytotoxic drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[15][16]

-

Solubilization solution (e.g., acidified isopropanol or DMSO)[15]

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or the positive control for a specified duration (e.g., 48 or 72 hours).[15]

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15][16]

-

Add the solubilization solution to dissolve the formazan crystals.[15]

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[14]

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of the targeted kinases, providing mechanistic insights into the compound's action.[5][17]

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)[17]

-

Primary antibodies (e.g., anti-phospho-FGFR4, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[18]

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution containing RNase A[18]

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[19]

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[6]

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC and Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Signaling Pathways for Investigation

The inhibitory activity of this compound is likely to impact key oncogenic signaling pathways. Below are simplified diagrams of the FGFR4 and c-Met pathways, which are prime candidates for modulation by this compound.

Caption: Simplified FGFR4 signaling pathway.[1][20]

Caption: Simplified c-Met signaling pathway.[9][21]

Data Interpretation and Future Directions

The experimental data generated from the proposed workflow will provide a comprehensive profile of the biological activity of this compound.

Quantitative Data Summary:

| Assay Type | Key Parameter(s) | Example Data Presentation |

| Kinase Inhibition | IC50 (nM or µM) | Table of IC50 values |

| Cell Viability | GI50 (µM) | Dose-response curves |

| Cell Cycle Analysis | % Cells in Phase | Bar graphs of cell cycle distribution |

| Apoptosis Assay | % Apoptotic Cells | Quadrant plots and bar graphs |

| Western Blot | Fold Change in Phosphorylation | Bar graphs of relative band intensities |

A potent and selective inhibitory profile against a specific kinase, coupled with significant antiproliferative and pro-apoptotic effects in relevant cancer cell lines, would strongly support the advancement of this compound as a lead candidate. Subsequent research should focus on SAR studies, utilizing the 5-bromo position for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. In vivo studies using xenograft models would then be warranted to evaluate the compound's antitumor efficacy and safety profile in a preclinical setting.[13]

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents. Its privileged scaffold, combined with the strategic placement of a bromine atom, offers significant potential for potent and selective kinase inhibition. The systematic experimental approach outlined in this guide provides a robust framework for elucidating its biological activity and mechanism of action, thereby paving the way for its potential translation into a clinically valuable therapeutic.

References

-

Gushchina, E. S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Gushchina, E. S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6173. [Link]

-

Liu, Y., et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(4), 1045-1056. [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

-

Kubyshkin, V., & Jäger, A. (2021). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

-

Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]

-

Yu, K., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(24), 7970–7973. [Link]

-

BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]

-